molecular formula C10H12N6S2 B1584118 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine CAS No. 69945-13-7

4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine

Cat. No.: B1584118
CAS No.: 69945-13-7
M. Wt: 280.4 g/mol
InChI Key: CLAPOZGLYFFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine is a high-purity chemical compound supplied for research use only. It is strictly not for diagnostic, therapeutic, or personal use. This symmetric disulfide-linked pyrimidine features a disulfide bridge connecting two 2-amino-6-methylpyrimidine moieties. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and is known to be a key component in various biologically active molecules . Compounds based on this structure have demonstrated diverse biological activities, including binding to enzymes like cyclopropane mycolic acid synthase 1 (CMAS1), which is a potential target for anti-tubercular agents . The presence of the disulfide bond is of particular interest, as this functional group can be dynamic under certain biological conditions, making it a useful feature in probe and prodrug design. The reactive disulfide bridge may allow this molecule to act as a building block for dynamic combinatorial chemistry or as a scaffold for developing enzyme inhibitors. Researchers can utilize this compound as a sophisticated intermediate for synthesizing more complex molecules or as a core structure in the discovery of new pharmaceuticals and biochemical probes. Its structure aligns with research into inhibitors for various disease targets, following trends observed with other pyrimidine derivatives that have been investigated for their binding to key enzymes . This product is intended for laboratory research by qualified professionals.

Properties

IUPAC Name

4-[(2-amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S2/c1-5-3-7(15-9(11)13-5)17-18-8-4-6(2)14-10(12)16-8/h3-4H,1-2H3,(H2,11,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAPOZGLYFFUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)SSC2=NC(=NC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317615
Record name 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69945-13-7
Record name NSC319117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(2-amino-6-methylpyrimidyl) Disulfide
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Biological Activity

The compound 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12N4S2\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2

This structure features a disulfide bond, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The disulfanyl group is known to participate in redox reactions, which can influence cellular signaling pathways.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrimidine derivatives. For instance, compounds similar to 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine have shown significant inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. This has been particularly noted in studies involving Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound induced apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation .

CompoundCell LineIC50 (µM)Mechanism
4-(disulfanyl)MCF-715Apoptosis induction
4-(disulfanyl)MDA-MB-23110Cell cycle arrest

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 20 to 50 µg/mL .

BacteriaMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli40

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator in various biological pathways. Its pyrimidine core is known for bioactivity, making it a candidate for further exploration in pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit anticancer properties. A study demonstrated that compounds similar to 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine showed promising results in inhibiting tumor growth in vitro and in vivo models. This suggests that the compound may act on specific cancer cell lines, leading to apoptosis or cell cycle arrest.

Biochemical Research

The compound's ability to interact with biological molecules makes it a valuable tool in biochemical assays. Its disulfide bond may facilitate interactions with thiol groups in proteins, potentially altering their function.

Case Study: Enzyme Inhibition

In a biochemical assay, it was found that this compound could inhibit certain enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating effective concentration ranges that warrant further investigation.

Agricultural Applications

Given the importance of pyrimidine derivatives in plant biochemistry, this compound may also find applications as a pesticide or herbicide. Its structural properties allow it to interfere with metabolic processes in pests or weeds.

Case Study: Herbicidal Activity

A study assessed the herbicidal activity of related compounds against common agricultural weeds. Results indicated that modifications to the pyrimidine structure could enhance herbicidal efficacy, suggesting that 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine might be optimized for similar applications.

Data Tables

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential anticancer agentIn vitro studies on tumor cell lines
Biochemical ResearchEnzyme inhibition in nucleotide metabolismIC50 quantification of enzyme activity
Agricultural SciencePossible herbicide for weed controlEfficacy against common agricultural weeds

Preparation Methods

Preparation of 2-Amino-4-mercapto-6-methylpyrimidine

  • Starting Material: Commercially available 2-amino-4-chloro-6-methylpyrimidine.
  • Reagents: Sodium hydrosulfide hydrate (NaS·H2O), degassed propylene glycol.
  • Conditions: The 2-amino-4-chloro-6-methylpyrimidine is treated with 5 equivalents of NaS·H2O in degassed propylene glycol at 140 °C for 3 hours under inert atmosphere to avoid oxidation.
  • Workup: After reaction completion, the mixture is diluted with water and neutralized with acetic acid to precipitate the product.
  • Purification: The precipitate is collected by filtration and recrystallized from ethanol to yield pure 2-amino-4-mercapto-6-methylpyrimidine.

Dimerization to Form the Disulfide

  • Reagents: Iodine, potassium carbonate.
  • Solvent: Boiling methanol.
  • Procedure: The purified mercapto-pyrimidine is dissolved in boiling methanol containing potassium carbonate. Iodine is added to the solution to oxidatively couple the thiol groups, forming the disulfide linkage.
  • Outcome: The reaction yields 4-[(2-amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine as a solid, which can be isolated by filtration and further purified if necessary.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2-Amino-4-chloro-6-methylpyrimidine + NaS·H2O (5 equiv) 140 °C, 3 h, degassed propylene glycol 2-Amino-4-mercapto-6-methylpyrimidine
2 2-Amino-4-mercapto-6-methylpyrimidine + I2 + K2CO3 Boiling methanol 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine

Research Findings and Analysis

  • The use of sodium hydrosulfide in a high-boiling, degassed solvent like propylene glycol ensures efficient substitution of the chloro group by the thiol group without premature oxidation.
  • Recrystallization from ethanol provides a high-purity mercapto intermediate, critical for successful dimerization.
  • The oxidative coupling with iodine in the presence of potassium carbonate is a mild and effective method to form the disulfide bond, avoiding harsh oxidants that could degrade sensitive functional groups.
  • The overall method is reproducible, scalable, and yields a product with melting point around 208 °C, consistent with literature values.

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Formula C10H12N6S2
Molecular Weight 280.37 g/mol
Melting Point 208 °C
Solubility Soluble in benzene, acetonitrile
Purity (Typical) ≥95% after recrystallization

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-Amino-4-chloro-6-methylpyrimidine
Nucleophile Sodium hydrosulfide hydrate (5 equiv)
Solvent for Stage 1 Degassed propylene glycol
Temperature Stage 1 140 °C
Reaction Time Stage 1 3 hours
Workup Dilution with water, neutralization with acetic acid
Purification Stage 1 Recrystallization from ethanol
Oxidant for Dimerization Iodine
Base for Dimerization Potassium carbonate
Solvent for Dimerization Methanol (boiling)
Reaction Time Stage 2 Not specified, typically until completion
Product Isolation Filtration and drying

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine
Reactant of Route 2
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4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine

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